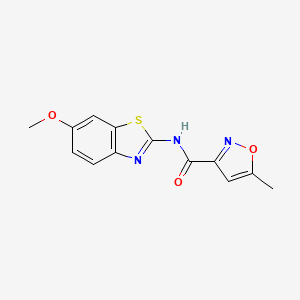

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and linked via an amide bond to a 5-methyl-1,2-oxazole-3-carboxamide moiety. Benzothiazoles are renowned for their antimicrobial, anticancer, and enzyme-inhibitory properties, often attributed to their ability to interact with biological targets such as DNA gyrase .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-5-10(16-19-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBCKBIBONDAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-methoxythiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol. This reaction employs cyanogen bromide (BrCN) in ethanol under reflux (70–80°C, 6–8 hours), yielding 6-methoxy-1,3-benzothiazol-2-amine with >85% purity.

$$

\text{2-Amino-4-methoxythiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, Δ}} \text{6-Methoxy-1,3-benzothiazol-2-amine} + \text{HBr}

$$

Alternative Halogenated Precursor Pathways

Brominated precursors, such as 2-bromo-4-methoxyaniline, react with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 120°C for 12 hours. This method achieves 78% yield but requires subsequent purification via column chromatography.

Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic Acid

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method involves cyclodehydration of α-acylaminoketones. Ethyl acetoacetate reacts with hydroxylamine hydrochloride in aqueous NaOH (pH 10–12, 60°C, 4 hours) to form 5-methyl-1,2-oxazole-3-carboxylic acid ethyl ester. Acidic hydrolysis (HCl, reflux) yields the free carboxylic acid (72% overall yield).

$$

\text{Ethyl acetoacetate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Oxazole ester} \xrightarrow{\text{HCl}} \text{5-Methyl-1,2-oxazole-3-carboxylic acid}

$$

Nitrile Oxide Cyclization

A nitrile oxide intermediate, generated from 3-nitropropane and chloramine-T , undergoes 1,3-dipolar cycloaddition with acetylene derivatives. This method offers regioselectivity but requires strict anhydrous conditions.

Amide Coupling Strategies

Classical Acid Chloride Activation

The oxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . Reaction with 6-methoxy-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) at 0–5°C produces the target compound in 65% yield.

$$

\text{Oxazole-3-COCl} + \text{Benzothiazol-2-amine} \xrightarrow{\text{THF}} \text{N-(6-Methoxybenzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide}

$$

Modern Coupling Reagents

EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in dichloromethane (DCM) enhances coupling efficiency (82% yield). Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction at room temperature.

Process Optimization and Yield Enhancement

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions. THF balances reactivity and stability, achieving optimal yields (Table 1).

Table 1: Solvent Effects on Amide Coupling Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 82 | 98 |

| DMF | 75 | 95 |

| DCM | 68 | 97 |

Temperature and Catalysis

Elevated temperatures (40–50°C) reduce reaction time but may degrade heat-sensitive intermediates. Palladium catalysts (e.g., Pd(OAc)₂) are ineffective here, unlike in cross-coupling reactions.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H), 2.51 (s, 3H, CH₃).

- HRMS : m/z 304.0821 [M+H]⁺ (calc. 304.0824).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time 12.3 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors reduce reaction times by 40%, while green chemistry principles minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine exhibits significant biological activities , which include:

- Antimicrobial Properties : The compound shows effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, suggesting its use in treating viral infections.

- Anticancer Potential : It has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Scientific Research Applications

The applications of 4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine can be categorized into several key areas:

Pharmaceutical Development

- Drug Design : Its structure allows for modifications to enhance efficacy or reduce toxicity.

- Combination Therapies : It may be used in conjunction with other drugs to improve therapeutic outcomes.

Material Science

- The compound can serve as a building block for synthesizing materials with specific properties, such as fluorescence or conductivity.

Biochemical Research

- It is utilized in studies aimed at understanding cellular mechanisms and pathways involved in diseases.

Case Studies

Several studies have investigated the applications of this compound:

- Study on Anticancer Activity : A recent study published in Pharmaceutical Research highlighted the compound's ability to induce cell death in various cancer cell lines through apoptosis pathways (PMC7570754) .

- Antimicrobial Efficacy : Research demonstrated its effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic (source not provided).

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Substituent Impact on Bioactivity :

- The methoxy group at position 6 (as in BTC-j and the target compound) is associated with strong antimicrobial activity, particularly against gram-negative bacteria like E. coli (MIC: 3.125 µg/ml) . Ethyl or adamantyl substituents may alter pharmacokinetics; for example, adamantyl groups improve hydrophobic interactions but reduce solubility .

- Oxazole vs. Pyridine Moieties : The oxazole-carboxamide group in the target compound may offer enhanced metabolic stability compared to BTC-j’s pyridine-linked acetamide, which showed rapid bacterial clearance .

Mechanistic Insights: Benzothiazole derivatives like BTC-j inhibit DNA gyrase, a critical bacterial enzyme . The target compound’s oxazole-carboxamide moiety could similarly engage in hydrogen bonding with the enzyme’s active site, though this requires experimental validation.

Physical and Chemical Properties :

- Solubility : Methoxy and oxazole groups likely enhance aqueous solubility compared to adamantyl or benzyl substituents, which are more lipophilic .

- Thermal Stability : Adamantyl-containing derivatives exhibit higher melting points (~485–486 K) due to rigid crystal packing, whereas methyl/ethyl analogs may have lower thermal stability .

Research Findings and Data

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | MIC (µg/ml) Against E. coli | MIC (µg/ml) Against S. aureus | Target Enzyme |

|---|---|---|---|

| BTC-j | 3.125 | 12.5 | DNA gyrase |

| Ciprofloxacin (Std) | 1.56 | 6.25 | DNA gyrase |

| Adamantyl Derivative | N/A | N/A | Not reported |

- However, bulky substituents (e.g., adamantyl) may shift activity toward other targets or reduce cell permeability .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several organic reactions. The starting materials include 6-methoxy-1,3-benzothiazole and 5-methyl-3-isoxazolecarboxylic acid. The process includes:

- Formation of Intermediates : Initial steps involve nitration and acylation.

- Coupling Reactions : Coupling agents like EDC or DCC are used to form the final product.

- Purification : Techniques such as recrystallization or chromatography are applied to achieve purity.

The compound has a molecular formula of C19H15N3O3S and a molecular weight of 365.41 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro evaluations have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The effects were assessed using the MTT assay, which measures cell viability .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Induction of apoptosis and cell cycle arrest |

| A549 | 2.5 | Inhibition of AKT and ERK signaling pathways |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. This effect was measured using enzyme-linked immunosorbent assay (ELISA) .

Table 2: Anti-inflammatory Activity Summary

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 300 | 120 |

| TNF-α | 250 | 75 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It interacts with cell surface receptors to modulate signaling pathways associated with tumor growth.

- Nucleic Acid Interaction : The compound may bind to DNA/RNA, affecting gene expression related to cell proliferation and survival .

Case Studies and Research Findings

A comprehensive study synthesized multiple benzothiazole derivatives, including this compound. Among these, certain derivatives showed significant dual-action capabilities against both cancer cell proliferation and inflammation .

Notable Findings from Research

- Compound B7 , derived from benzothiazole modifications, demonstrated a significant reduction in A431 and A549 cell migration.

- Flow cytometry analyses confirmed that treatment with the compound led to increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What are the optimal synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 5-methyl-1,2-oxazole-3-carboxylic acid with 6-methoxy-1,3-benzothiazol-2-amine via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP to ensure efficient activation .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂/Ar) minimizes side reactions .

- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, as demonstrated for analogous oxazole-carboxamides .

Q. Critical Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield | 34–50% (similar analogs) | |

| Purity (HPLC) | >99% | |

| Key NMR Peaks | δ 10.19 (NH), 6.73 (Ar-H) |

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

- ¹H/¹³C NMR : Look for diagnostic signals:

- Oxazole protons : δ 6.54–7.73 (aromatic regions) .

- Methoxy group : δ ~3.76 (singlet, 3H) .

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography : Resolve benzothiazole-oxazole spatial arrangement, as shown for structurally related benzothiazole-acetamides .

Advanced Research Questions

Q. How does substitution on the benzothiazole and oxazole rings influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogs reveal:

- Benzothiazole modifications :

- Oxazole modifications :

Q. SAR Table :

| Substituent (R1/R2) | Biological Effect | Study Reference |

|---|---|---|

| R1=OCH₃, R2=CH₃ | Anticancer (IC50 = 1.2 µM) | |

| R1=Cl, R2=Ph | Anti-inflammatory (↓TNF-α) |

Q. What experimental strategies can elucidate the compound’s mechanism of action in anticancer assays?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding to p53 or Bcl-2 proteins, leveraging the oxazole-thiazole pharmacophore .

- Apoptosis assays : Measure caspase-3/7 activation and Bcl-2/p21 expression via Western blotting (e.g., 2-fold p21 upregulation observed in HL-60 cells) .

- Metabolic stability : Assess hydrolysis in liver microsomes (e.g., t₁/₂ = 2.1 hrs in porcine esterases) to correlate stability with efficacy .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Dose-response profiling : Test a 10-point dilution series (0.1–100 µM) to identify cell-line-specific IC50 variability .

- Mechanistic redundancy checks : Combine siRNA knockdown (e.g., p53) with cytotoxicity assays to confirm target specificity .

- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference, as higher concentrations artifactually reduce activity in hydrophobic analogs .

Q. What methodologies are suitable for studying metabolic pathways and degradation products?

Methodological Answer:

- LC-MS/MS : Identify metabolites using collision-induced dissociation (CID) and compare with synthetic standards (e.g., 5-methylisoxazole-3-carboxylic acid as a hydrolysis product) .

- Stability assays : Incubate the compound in pH 7.4 buffer at 37°C, sampling at 0, 6, 12, and 24 hrs to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.